molecular formula C10H7BrO3 B13975528 Methyl 2-bromobenzofuran-6-carboxylate

Methyl 2-bromobenzofuran-6-carboxylate

Cat. No.: B13975528
M. Wt: 255.06 g/mol
InChI Key: LIKRSWAQDNZFCL-UHFFFAOYSA-N
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Description

Methyl 2-bromobenzofuran-6-carboxylate is a brominated benzofuran derivative featuring a methyl ester group at position 6 and a bromine substituent at position 2 of the benzofuran core. For instance, methyl 6-bromo-2-methyl-benzofuran-3-carboxylate (CAS 2306270-67-5), a positional isomer, shares a similar molecular framework but differs in substituent placement. This compound has a molecular formula of C₁₁H₉BrO₃, a molar mass of 269.09 g/mol, a predicted density of 1.522 g/cm³, and an estimated boiling point of 326.4°C . The bromine atom and ester group contribute to its polarity, density, and thermal stability, making it a candidate for applications in pharmaceuticals or materials science.

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

methyl 2-bromo-1-benzofuran-6-carboxylate

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)7-3-2-6-5-9(11)14-8(6)4-7/h2-5H,1H3

InChI Key

LIKRSWAQDNZFCL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromobenzofuran-6-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzofuran derivatives followed by esterification. For instance, the starting material, 2-bromobenzofuran, can be reacted with methyl chloroformate in the presence of a base such as triethylamine to yield the desired ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale bromination and esterification processes. These processes are typically optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromobenzofuran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

Methyl 2-bromobenzofuran-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromobenzofuran-6-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Diterpene Methyl Esters

Compounds like sandaracopimaric acid methyl ester (C₂₁H₃₂O₂, molar mass 316.48 g/mol) and Z-communic acid methyl ester () are larger, polycyclic structures. These diterpenes exhibit higher molecular weights than brominated benzofurans but lack halogen substituents, leading to lower densities and reduced thermal stability compared to brominated analogs .

Simple Aromatic Esters

  • Methyl salicylate (C₈H₈O₃): With a molar mass of 152.15 g/mol and a boiling point of 222°C, this compound demonstrates how the absence of bromine and smaller molecular size reduce density (1.174 g/cm³) and thermal resistance .

Brominated vs. Non-Brominated Derivatives

Bromine increases molar mass and enhances London dispersion forces. For example:

  • Methyl 2-methyl-benzofuran-3-carboxylate (hypothetical): Without bromine, its molar mass would be ~190 g/mol, with a lower predicted density (~1.2 g/cm³) and boiling point compared to its brominated counterpart.

Data Tables

Table 1: Physical Properties of Selected Methyl Esters

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Source
Methyl 2-bromobenzofuran-6-carboxylate* C₁₀H₇BrO₃ 269.09 1.522 326.4
Methyl 6-bromo-2-methyl-benzofuran-3-carboxylate C₁₁H₉BrO₃ 269.09 1.522 326.4
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 - -
Methyl salicylate C₈H₈O₃ 152.15 1.174 222

Table 2: Impact of Substituent Position on Properties

Substituent Position (Bromine/Ester) Key Effects
Bromine at position 2, ester at 6 Enhanced dipole interactions; potential for higher reactivity in synthesis
Bromine at position 6, ester at 3 Stabilized molecular packing due to steric effects; moderate polarity

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